An In-Depth Technical Guide to 3-Bromo-4-fluorobenzohydrazide (CAS 929884-90-2)
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzohydrazide (CAS 929884-90-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
3-Bromo-4-fluorobenzohydrazide is a halogenated aromatic hydrazide that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its unique structural features—a fluorinated and brominated benzene ring coupled with a reactive hydrazide moiety—provide a versatile platform for the construction of novel compounds with diverse biological activities. The strategic placement of the bromo and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it an attractive synthon for medicinal chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Bromo-4-fluorobenzohydrazide, offering insights for its effective utilization in research and development.
Physicochemical Properties
| Property | Value (Predicted) |
| CAS Number | 929884-90-2 |
| Molecular Formula | C₇H₆BrFN₂O |
| Molecular Weight | 233.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >150 °C (decomposes) |
| Boiling Point | Not available |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. |
| pKa | The hydrazide moiety imparts weak basicity. |
Synthesis of 3-Bromo-4-fluorobenzohydrazide: A Step-by-Step Approach
The synthesis of 3-Bromo-4-fluorobenzohydrazide is typically achieved through a multi-step sequence starting from commercially available precursors. The most common and logical synthetic route involves the preparation of 3-bromo-4-fluorobenzoic acid, followed by its conversion to the corresponding ester, and finally, hydrazinolysis to yield the target benzohydrazide.
Step 1: Synthesis of the Precursor - 3-Bromo-4-fluorobenzoic acid
The synthesis of the key intermediate, 3-bromo-4-fluorobenzoic acid, can be accomplished via the bromination of 4-fluorobenzoic acid.
Experimental Protocol:
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To a solution of 4-fluorobenzoic acid in a suitable solvent (e.g., acetic acid), add a catalytic amount of iron(III) bromide.
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Slowly add bromine to the reaction mixture at room temperature with stirring.
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Heat the reaction mixture to 50-60°C and maintain for several hours until the reaction is complete (monitored by TLC or GC).
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Cool the reaction mixture and pour it into a mixture of ice and water.
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Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-bromo-4-fluorobenzoic acid.
Step 2: Esterification of 3-Bromo-4-fluorobenzoic acid
The carboxylic acid is then converted to its methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.
Experimental Protocol:
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Dissolve 3-bromo-4-fluorobenzoic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours until the reaction is complete.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-bromo-4-fluorobenzoate.
Step 3: Hydrazinolysis to 3-Bromo-4-fluorobenzohydrazide
The final step involves the reaction of the methyl ester with hydrazine hydrate to form the desired benzohydrazide.
Experimental Protocol:
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Dissolve methyl 3-bromo-4-fluorobenzoate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the reaction mixture for several hours. The product often precipitates out of the solution upon cooling.
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Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
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Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-Bromo-4-fluorobenzohydrazide.
Chemical Reactivity and Functional Group Transformations
The reactivity of 3-Bromo-4-fluorobenzohydrazide is primarily dictated by the nucleophilic nature of the terminal amino group of the hydrazide moiety and the potential for substitution reactions on the aromatic ring.
Reactions of the Hydrazide Group
The hydrazide functional group is a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. This reaction is fundamental to the construction of a wide array of heterocyclic systems and other complex molecules.
These resulting hydrazones can undergo further intramolecular cyclization reactions to form various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are common scaffolds in medicinal chemistry.
Reactions of the Aromatic Ring
The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position, further diversifying the molecular architecture. The electron-withdrawing nature of the fluorine atom and the hydrazide group can influence the reactivity of the aromatic ring in these transformations.
Applications in Drug Discovery and Development
Benzohydrazide derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] 3-Bromo-4-fluorobenzohydrazide serves as a key intermediate in the synthesis of novel therapeutic agents.
The presence of the bromo and fluoro substituents can enhance the pharmacological profile of the resulting molecules by:
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Improving Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.
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Enhancing Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets.
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Modulating Lipophilicity: The halogen atoms can fine-tune the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Research has shown that derivatives of substituted benzohydrazides are promising candidates for the development of new drugs.[2][3] For instance, they have been investigated as potential inhibitors of various enzymes and as scaffolds for the synthesis of compounds with potent antimicrobial and anticancer activities.[4]
Safety and Handling
As with all laboratory chemicals, 3-Bromo-4-fluorobenzohydrazide should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic hydrazides should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
Hydrazine and its derivatives are known to have toxic properties, and appropriate care should be taken during their handling and disposal.[6]
Conclusion
3-Bromo-4-fluorobenzohydrazide is a valuable and versatile building block for the synthesis of a wide range of organic compounds with potential applications in medicinal chemistry. Its unique combination of a reactive hydrazide moiety and a functionalized aromatic ring provides a powerful tool for the construction of novel molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the development of new therapeutic agents. As the demand for novel drug candidates continues to grow, the importance of synthons like 3-Bromo-4-fluorobenzohydrazide in the drug discovery pipeline is expected to increase.
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